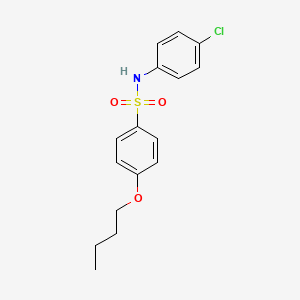
1-benzoyl-5-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzoyl-5-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has shown promising results in different scientific studies.
Applications De Recherche Scientifique
1-benzoyl-5-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory and analgesic agent. In agriculture, it has been studied for its potential as a fungicide and insecticide. In material science, it has been investigated for its potential as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 1-benzoyl-5-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been suggested that this compound may act by modulating the activity of ion channels in neuronal cells.
Biochemical and Physiological Effects:
1-benzoyl-5-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have fungicidal and insecticidal effects in agricultural studies. In material science, it has been shown to have corrosion inhibitory effects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-benzoyl-5-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its relatively simple synthesis method. This compound is also stable under normal laboratory conditions. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
1-benzoyl-5-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has shown promising results in various scientific studies, but further research is needed to fully understand its potential applications. Some future directions for research include investigating its potential as a therapeutic agent for inflammatory and pain-related conditions, exploring its potential as a fungicide and insecticide in agriculture, and studying its potential as a corrosion inhibitor in material science. Additionally, further studies are needed to fully understand its mechanism of action, which may lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of 1-benzoyl-5-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been reported in several scientific studies. One of the most common methods is the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and ethanol. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Propriétés
IUPAC Name |
[5-(4-fluorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-12-11-17(22,14-7-9-15(18)10-8-14)20(19-12)16(21)13-5-3-2-4-6-13/h2-10,22H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXCWGZLVDRKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=C(C=C2)F)O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5150640.png)

![10-(3-chlorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5150651.png)
![2-(5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5150666.png)


![1-(3,5-dimethylphenyl)-4-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B5150688.png)
![2-({1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinyl}carbonyl)-N-phenylhydrazinecarbothioamide](/img/structure/B5150698.png)
![ethyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5150713.png)

![N'-(3-methoxypropyl)-N-methyl-N-(2-pyridinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5150721.png)
![2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1-isopropyl-4-methylbenzene](/img/structure/B5150731.png)